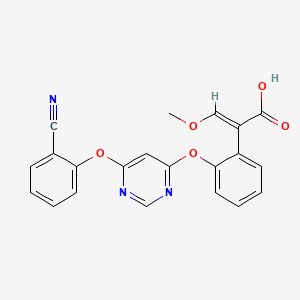
Azoxystrobin acid
概要
説明
Azoxystrobin acid is a broad-spectrum systemic fungicide widely used in agriculture to protect crops from fungal diseases. It belongs to the class of strobilurins, which are derived from natural antifungal compounds produced by certain fungi. This compound is known for its effectiveness against a wide range of fungal pathogens, making it a valuable tool in modern agriculture .
科学的研究の応用
Azoxystrobin acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of strobilurin fungicides and their mechanisms of action.
Biology: Researchers study its effects on fungal pathogens and its potential use in controlling plant diseases.
Medicine: While primarily used in agriculture, this compound’s antifungal properties have led to investigations into its potential medical applications.
Industry: It is used in the development of new fungicidal formulations and as a reference standard in quality control processes
作用機序
Azoxystrobin inhibits spore germination, mycelial growth, and the spore production of fungi . It works by inhibiting the fungi’s ability to undergo normal respiration . It is quickly absorbed by the roots and translocated through the xylem to the stems and leaves, or through the leaf surface to the leaf tips and growing edges .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Azoxystrobin acid interacts with various enzymes and proteins, primarily those involved in mitochondrial respiration . It inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex and inhibiting electron transfer . This interaction disrupts the production of ATP, a crucial molecule for energy transfer within cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting energy production, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces the production of reactive oxygen species (ROS) and triggers cell apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly those in the mitochondrial respiratory chain . It binds to the Qo site of the cytochrome bc1 complex, inhibiting electron transfer and thus disrupting the production of ATP . This action at the molecular level is how this compound exerts its fungicidal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to have an inhibitory effect on the activity of dehydrogenases, catalase, urease, acid phosphatase, and alkaline phosphatase . Dehydrogenases were found to be most resistant to the effects of the fungicide, while alkaline phosphatase in the soil recovered the balance in the shortest time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, it can cause a reduction in food consumption and growth, induce oxidative stress, and lead to significant changes in lipid peroxidation levels
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the bacterium Ochrobactrum anthropi SH14 via a novel metabolic pathway, forming N-(4,6-dimethoxypyrimidin-2-yl)-acetamide, 2-amino-4-(4-chlorophenyl)-3-cyano-5,6-dimethyl-pyridine, and 3-quinolinecarboxylic acid,6,8-difluoro-4-hydroxy-ethyl ester as the main intermediate products .
Transport and Distribution
This compound is transported and distributed within cells and tissues. In plants, it is primarily accumulated in roots and its upward translocation is limited . The uptake and distribution of this compound by wheat plants could be predicted well by a partition-limited model .
Subcellular Localization
It is known that Azoxystrobin, the parent compound of this compound, primarily accumulates in organelles, with the highest distribution proportion detected in the soluble cell fractions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azoxystrobin acid involves several key steps. One common method starts with the reaction of 2-cyanophenol with 4-chloropyrimidine to form 2-(4-chloropyrimidin-2-yloxy)phenol. This intermediate is then reacted with methyl 2-bromo-3-methoxyacrylate to yield this compound. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and purity. The final product is often purified through crystallization or chromatography to ensure it meets the required standards for agricultural use .
化学反応の分析
Types of Reactions: Azoxystrobin acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites, which may have varying degrees of fungicidal activity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its efficacy.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may exhibit different levels of fungicidal activity .
類似化合物との比較
- Kresoxim-methyl
- Pyraclostrobin
- Trifloxystrobin
- Picoxystrobin
- Fluoxastrobin
Comparison: Azoxystrobin acid is unique among strobilurins due to its broad spectrum of activity and high efficacy against a wide range of fungal pathogens. Compared to other similar compounds, it has a relatively low potential for bioconcentration and moderate risk to non-target organisms, making it a safer option for agricultural use .
特性
IUPAC Name |
(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-27-12-16(21(25)26)15-7-3-5-9-18(15)29-20-10-19(23-13-24-20)28-17-8-4-2-6-14(17)11-22/h2-10,12-13H,1H3,(H,25,26)/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCXDZCEWZARFL-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891507 | |
| Record name | Azoxystrobin acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185255-09-7 | |
| Record name | Azoxystrobin acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy-prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


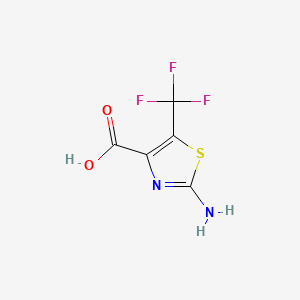
![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)
![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)
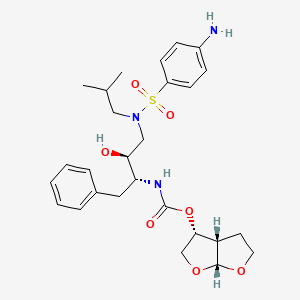
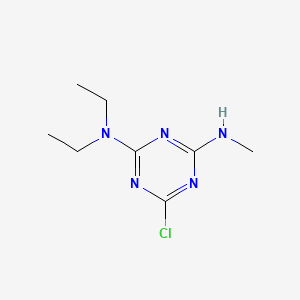
![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)

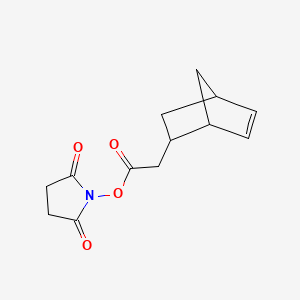
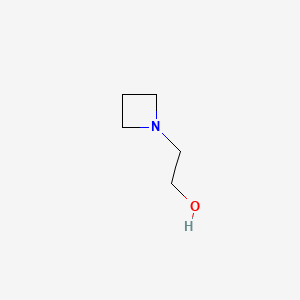
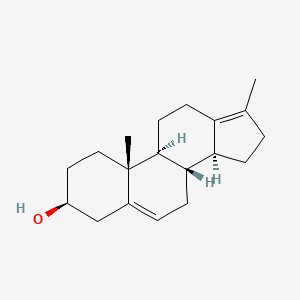
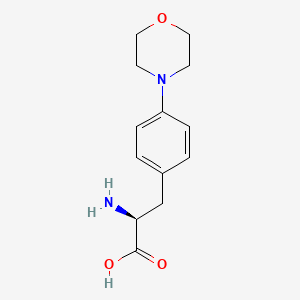
![(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine](/img/structure/B571544.png)
